Fmoc-Asn(Mtt)-OPfp

説明

特性

IUPAC Name |

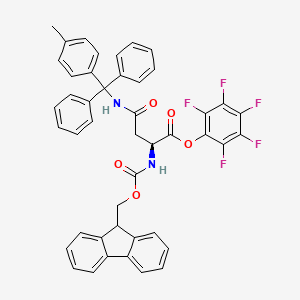

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEHAPHTKOAJLY-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced SPPS Strategies: The Structural and Functional Utility of Fmoc-Asn(Mtt)-OPfp

Topic: Fmoc-Asn(Mtt)-OPfp Chemical Structure & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers & Peptide Chemists[1][2]

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Asn(Mtt)-OPfp represents a highly specialized "dual-purpose" building block. It is engineered to solve two distinct challenges simultaneously: the prevention of side-chain dehydration (a common plague of Asparagine) and the enabling of orthogonal side-chain modification.[2]

While standard Fmoc-Asn(Trt)-OH is the workhorse of routine synthesis, the Mtt (4-methyltrityl) variant offers superior solubility and hyper-acid lability, allowing for selective deprotection on-resin.[1][2] The OPfp (pentafluorophenyl ester) moiety provides a pre-activated, stable intermediate that eliminates the need for in situ activation reagents (like DIC/HBTU), thereby reducing urea byproducts and racemization risks.

This guide deconstructs the molecule’s architecture, mechanistic advantages, and precise operational protocols for high-fidelity peptide assembly.[2][3]

Structural Anatomy & Chemical Logic[1]

The molecule Fmoc-Asn(Mtt)-OPfp is a convergence of three functional zones, each serving a specific kinetic or protective role.[1][2]

The Components

| Component | Chemical Name | Function | Lability/Reactivity |

| Fmoc | 9-Fluorenylmethoxycarbonyl | N-Terminal Protection | Base-Labile: Removed by 20% Piperidine in DMF via |

| Asn | Asparagine | Amino Acid Backbone | Prone to |

| Mtt | 4-Methyltrityl | Side-Chain Protection | Hyper-Acid Labile: Removed by 1% TFA in DCM.[1][2][5] Stable to Piperidine.[1][2] Prevents aggregation due to steric bulk.[1][2] |

| OPfp | Pentafluorophenyl ester | C-Terminal Activation | Active Ester: Reacts via aminolysis.[1][2] Stable storage form; requires no additional activators (e.g., HATU/DIC).[1][2] |

The "Asn Dehydration" Problem

During standard activation (e.g., using Carbodiimides like DCC/DIC), the primary amide of Asparagine (

-

The Mtt Solution: By substituting one amide proton with the bulky Mtt group (

), dehydration is chemically impossible (formation of -

The OPfp Solution: Even without Mtt, OPfp esters react directly with amines without generating the O-acylisourea intermediate that catalyzes dehydration.[2] Using Fmoc-Asn(Mtt)-OPfp provides a "belt and suspenders" safety profile.[1][2]

Mechanistic Visualization

Diagram 1: The Orthogonality Workflow

This diagram illustrates the unique "branching" capability provided by the Mtt group. Unlike standard Trt (trityl) which often requires higher acid concentrations, Mtt can be removed while the peptide remains anchored to the resin.[2]

Caption: The orthogonality of Mtt allows for selective side-chain exposure (Route B) without cleaving the peptide from the resin, facilitating complex modifications like lactamization or fluorophore attachment.

Experimental Protocols

Coupling Protocol (The OPfp Advantage)

Unlike free acids, Fmoc-Asn(Mtt)-OPfp does not require HATU, HBTU, or DIC.[1][2]

Reagents:

-

Fmoc-Asn(Mtt)-OPfp (3-4 equivalents relative to resin loading).[1][2]

-

HOAt or HOBt (1 equivalent) – Optional catalyst to accelerate kinetics.[1][2]

-

DIEA (Diisopropylethylamine) – Only if the resin N-terminus is a salt (e.g., HCl), otherwise neutral conditions are preferred to minimize base-catalyzed side reactions.[1]

Step-by-Step:

-

Dissolve: Dissolve Fmoc-Asn(Mtt)-OPfp in minimum DMF. (Note: Mtt derivatives are significantly more soluble than Trt derivatives).[1][2]

-

Add: Transfer solution to the resin-bound free amine.

-

Incubate: Shake at room temperature for 45–60 minutes.

-

Wash: DMF (3x), DCM (3x).

Selective Mtt Removal (The "Flow Wash" Method)

This is the most critical protocol.[2] Standard TFA cleavage cocktails (95%) will remove Mtt, but to remove only Mtt while keeping tBu/Boc groups intact, strict control is required.[2]

Reagents:

-

Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[1][2][5]

-

Scavenger: 5% TIS (Triisopropylsilane) or TES.[1][2] Crucial: The Mtt cation is yellow/orange and highly reactive.[2] Without a scavenger, it will re-attach to the peptide.[2][8]

Step-by-Step:

-

Wash: Wash resin with DCM to remove DMF (DMF buffers the acid).[1][2]

-

Flow Wash: Apply the 1% TFA/DCM/TIS solution.[1][2][9]

-

Observation: The solution will immediately turn bright yellow/orange (Trityl cation).[2]

-

-

Cycle: Shake for 2 minutes. Drain.

-

Repeat: Repeat step 2-3 approximately 5–10 times.

-

Endpoint: Continue until the drained solution is colorless .[2]

-

-

Neutralize: Wash immediately with 5% DIEA in DMF to neutralize residual acid and prevent premature cleavage of other protecting groups.[1][2]

Comparative Data: Asn Protecting Groups

The choice of Mtt over Trt or Xanthyl (Xan) is driven by solubility and acid sensitivity.[2]

| Feature | Mtt (4-Methyltrityl) | Trt (Trityl) | No Protection |

| Acid Sensitivity | High (1% TFA) | Medium (5-10% TFA) | N/A |

| Solubility in DMF | Excellent | Moderate (Can aggregate) | Good |

| Dehydration Risk | Zero (Blocked) | Zero (Blocked) | High (Requires OPfp/HObt) |

| Primary Use | Selective side-chain modification (Cyclization, Dye labeling) | Standard SPPS | Simple, short sequences |

Diagram 2: Chemical Structure Logic

Caption: The tripartite structure of Fmoc-Asn(Mtt)-OPfp ensures solubility, orthogonality, and chemical stability during the coupling phase.[1]

References

-

Novabiochem (Merck) .[1][2][10] Fmoc-Asn(Mtt)-OH and Derivatives: Solubility and Applications. Sigma-Aldrich Technical Data. Link

-

Aletras, A., et al. (1995) .[1][2] Preparation of cyclic peptides using the Mtt protecting group. International Journal of Peptide and Protein Research.[1][2] Link

-

Kates, S.A., et al. Solid Phase Synthesis: A Practical Guide. CRC Press.[1][2] (Standard reference for OPfp ester kinetics).

-

Gausepohl, H., et al. (1989) . Asparagine coupling in Fmoc solid phase peptide synthesis. (Discusses Dehydration/Nitrile formation).[1][2][11] Link

-

AAPPTEC . Selective Removal of Mtt Protecting Group From Amines. Technical Bulletin 1181. Link

Sources

- 1. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc-Asn(Trt)-Wang resin (100-200 mesh) Millipore [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

Precision Engineering in SPPS: The Strategic Utility of Fmoc-Asn(Mtt)-OPfp

Executive Summary

Fmoc-Asn(Mtt)-OPfp is not a routine building block; it is a high-precision tool designed for complex peptide synthesis campaigns. It addresses two specific, high-stakes challenges in Solid Phase Peptide Synthesis (SPPS):

-

Prevention of Side-Chain Dehydration: The pre-activated pentafluorophenyl (OPfp) ester eliminates the need for in situ activation (e.g., via carbodiimides or uroniums), which is the primary cause of Asparagine dehydration into nitriles.

-

Orthogonal Site-Specific Modification: The 4-methyltrityl (Mtt) group allows for selective side-chain deprotection under mild acidic conditions (1% TFA), enabling on-resin modifications (cyclization, labeling, glycosylation) without disturbing the peptide backbone or other protecting groups (e.g., Boc, tBu).

Part 1: Structural Anatomy & Chemical Logic[1]

To use this reagent effectively, one must understand the functional role of its three distinct components.

The Mtt Protecting Group (4-Methyltrityl)

Unlike the standard Trityl (Trt) group, which is removed alongside the resin linker in 95% TFA, Mtt is hyper-acid-labile . It occupies a unique "middle ground" in orthogonality.

-

Stability: Stable to base (20% Piperidine) used for Fmoc removal.

-

Lability: Cleaved by 1% TFA in Dichloromethane (DCM).[1]

-

Application: This allows the chemist to expose the Asn side-chain amine while the peptide is still anchored to the resin and while other side chains (Lys(Boc), Ser(tBu)) remain protected.

The OPfp Activated Ester (Pentafluorophenyl)

Asparagine is notorious for side-reactions during activation. When free acid Fmoc-Asn-OH is activated with DIC/HOBt or HATU, the side-chain amide often dehydrates to form a nitrile (

-

The OPfp Solution: By manufacturing the activated ester ex situ, the dehydration risk is virtually eliminated during the coupling step. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid aminolysis by the resin-bound amine.

Visual Logic of Orthogonality

The following diagram illustrates the hierarchical stability of the protecting groups involved when using this molecule.

[1]

Part 2: Physicochemical Properties[1][3]

| Property | Specification | Practical Implication |

| Molecular Formula | High MW due to bulky Mtt and Pfp groups. | |

| Molecular Weight | ~762.7 g/mol | Ensure correct calculations for molar equivalents. |

| Appearance | White to off-white powder | Yellowing indicates hydrolysis or degradation. |

| Solubility | Soluble in DMF, DCM, NMP | Dissolve in minimum DMF first; DCM can be added to reduce viscosity. |

| Stability | Moisture Sensitive | Critical: Store at -20°C under Argon/Nitrogen. The active ester hydrolyzes in wet air. |

| Reactivity | High (Active Ester) | Do not add activators (HATU/HBTU). HOBt may be added as a catalyst.[][3][4] |

Part 3: Experimental Protocols

Protocol A: Coupling Fmoc-Asn(Mtt)-OPfp

Goal: Incorporate Asn without dehydration.

-

Preparation: Calculate 3.0 equivalents (eq) of Fmoc-Asn(Mtt)-OPfp relative to the resin loading.

-

Dissolution: Dissolve the powder in dry DMF (approx. 0.1 – 0.2 M concentration).

-

Optional Catalyst: Add 3.0 eq of HOBt (Hydroxybenzotriazole). While OPfp is reactive, HOBt can accelerate the reaction and reduce racemization further. Do not add DIPEA unless the resin salt requires neutralization (e.g., after HCl wash), as base promotes hydrolysis of the ester.

-

-

Coupling: Add the solution to the deprotected resin. Shake/vortex at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine if necessary.

Protocol B: Selective Mtt Removal (The "Yellow" Method)

Goal: Remove Mtt to expose Asn side chain without cleaving the peptide.

The Self-Validating Mechanism: The cleavage of Mtt generates a stable tertiary carbocation (trityl cation) which is intensely yellow .[1] The disappearance of this color in the wash flow is your indicator of reaction completion.

-

Wash: Wash the resin thoroughly with DCM (3x) to remove DMF (DMF can buffer the weak acid).

-

Cocktail Prep: Prepare a solution of 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM .

-

Note: TIS is crucial. It scavenges the trityl cation. Without it, the cation may re-attach to the peptide (alkylation).

-

-

Flow/Batch Treatment:

-

Add the acid cocktail to the resin.

-

Shake for 2 minutes. The solution will turn bright yellow/orange.

-

Drain and collect the filtrate (if product recovery is needed, though usually, this is waste).

-

-

Repeat: Repeat the 2-minute treatment until the solution remains colorless . This usually takes 5–10 cycles.

-

Neutralization: Wash resin with 5% DIPEA in DMF (3x) to neutralize the acid before proceeding to the next coupling/modification step.

Part 4: Troubleshooting & Quality Control[1]

Slow Coupling

-

Symptom: Kaiser test remains slightly positive after 1 hour.

-

Cause: Steric hindrance from the bulky Mtt group.

-

Remedy:

-

Add 1.0 eq of HOAt (more effective than HOBt) to the reaction.

-

Increase temperature to 40°C (caution: higher temps increase hydrolysis risk).

-

Do not add strong bases (DIPEA/DBU) to the coupling mixture.

-

Incomplete Mtt Removal

-

Symptom: Subsequent reaction on the Asn side chain fails.

-

Cause: The yellow color faded, but Mtt remains (false negative) or TIS was omitted.

-

Remedy: Ensure TIS is present. The trityl cation is in equilibrium; without a scavenger, it re-attaches. Extend the number of 1% TFA washes.

Premature Peptide Cleavage

-

Symptom: Low yield of final peptide; peptide found in the 1% TFA washes.

-

Cause: Using a hyper-acid-labile linker (e.g., 2-Chlorotrityl resin) alongside Mtt.

-

Remedy: If using 2-Cl-Trt resin, 1% TFA will cleave the peptide from the resin. You must use a Rink Amide or Wang resin (stable to 1% TFA) if you plan to remove Mtt on-phase.

References

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp esters).

-

Merck/Novabiochem. Fmoc-Asn(Trt)-OPfp and Mtt removal protocols. Sigma-Aldrich Product Literature.

-

Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. (Establishes Mtt removal kinetics).

-

Bachem. Fmoc-Asn(Mtt)-OH Technical Data. Bachem Product Catalog.

-

Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Organic Process Research & Development. (Highlighting the utility of Pfp esters in modern flow chemistry).

Sources

Fmoc-Asn(Mtt)-OPfp: A Master Key for Orthogonal Peptide Engineering

Topic: Fmoc-Asn(Mtt)-OPfp Mechanism of Action in Peptide Synthesis Audience: Senior Researchers & Drug Development Scientists

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Asn(Mtt)-OPfp represents a high-precision tool designed for a specific strategic purpose: site-selective functionalization . While standard Fmoc-Asn(Trt)-OH is sufficient for linear sequences, it lacks the orthogonality required for complex modifications like on-resin cyclization, side-chain glycosylation, or fluorophore labeling.

This guide dissects the mechanistic utility of Fmoc-Asn(Mtt)-OPfp. It combines the hyper-acid-sensitivity of the 4-Methyltrityl (Mtt) group with the reactivity and stability of the Pentafluorophenyl (OPfp) ester. This dual-functional architecture allows researchers to couple Asparagine efficiently without in-situ activation risks (dehydration) and subsequently unmask the side chain under mild conditions (1% TFA) while keeping the peptide anchored to the resin.

Molecular Architecture & Rationale

To understand the mechanism, we must deconstruct the reagent into its functional components. Each moiety addresses a specific failure mode in peptide chemistry.

| Component | Function | Mechanistic Advantage |

| Fmoc | N | Base-Labile: Removed by piperidine.[1] Orthogonal to side-chain protection.[1][2] |

| Asn (Asparagine) | Amino Acid Core | Prone to Dehydration: Unprotected Asn side chains can dehydrate to nitriles ( |

| Mtt (4-Methyltrityl) | Side-Chain Protection | Hyper-Acid Labile: Removed by 1% TFA.[4][5] Orthogonal to standard Boc/tBu (requires 95% TFA). Prevents dehydration and aspartimide formation. |

| OPfp (Pentafluorophenyl) | Carboxyl Activation | Pre-Activated Ester: Eliminates the need for carbodiimides (DCC/DIC) or uronium salts (HBTU/HATU), reducing the risk of racemization and side reactions. |

The "Why" of OPfp

Why use a pre-activated Pfp ester instead of the free acid?

-

Suppression of Dehydration: In-situ activation of Asn (even with protection) can sometimes lead to instability. Pfp esters are synthesized under controlled conditions and purified, ensuring the starting material is free of

-cyanoalanine byproducts. -

Atom Economy & Speed: The reaction is a direct aminolysis. No intermediate O-acylisourea or active ester needs to be generated in the reaction vessel.

Mechanism of Action

The Coupling Event (Aminolysis)

The coupling of Fmoc-Asn(Mtt)-OPfp to the resin-bound amine proceeds via a nucleophilic acyl substitution (aminolysis). The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic.

Mechanism Steps:

-

Nucleophilic Attack: The free amine (

) on the resin attacks the carbonyl carbon of the Pfp ester. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Elimination: The tetrahedral intermediate collapses, expelling the pentafluorophenolate anion (a stable leaving group due to resonance and induction).

-

Amide Bond Formation: The stable amide bond is formed.[6]

Selective Deprotection (The Mtt Advantage)

The core value of this reagent is the Mtt group .[2] Unlike the standard Trityl (Trt) group, the presence of a methyl group at the para-position of one phenyl ring stabilizes the resulting carbocation via hyperconjugation.

-

Standard Cleavage (Peptide Release): 95% TFA removes tBu, Boc, Pbf, and cleaves the resin linker.

-

Mtt Cleavage: 1% TFA (in DCM) removes only the Mtt group.[5]

This creates a "third dimension" of orthogonality, allowing you to modify the Asn side chain while the peptide is still solid-supported.

Visualizing the Mechanism

Diagram 1: Aminolysis & Orthogonal Deprotection Logic

Experimental Protocols

Coupling Protocol (Fmoc-Asn(Mtt)-OPfp)

Goal: Efficient incorporation without side reactions.

-

Preparation: Dissolve Fmoc-Asn(Mtt)-OPfp (3-5 equivalents relative to resin loading) in dry DMF.

-

Note: Pfp esters have limited solubility compared to free acids. Ensure complete dissolution.

-

-

Activation: Add HOAt (3-5 eq) or HOBt (3-5 eq) to catalyze the reaction.

-

Expert Insight: While Pfp esters are pre-activated, the addition of HOAt acts as a nucleophilic catalyst, forming a more reactive intermediate in situ and significantly speeding up the reaction, which is crucial for sterically hindered sequences.

-

-

Base: Add DIEA (Diisopropylethylamine, 6-10 eq).

-

Reaction: Add the mixture to the deprotected resin. Shake at room temperature for 45–90 minutes.

-

Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines). If positive, re-couple using half the equivalents.

Selective Mtt Deprotection Protocol

Goal: Remove Mtt while keeping Boc/tBu/Linker intact.[2]

Reagents:

-

Deprotection Cocktail: 1% TFA (v/v) + 5% TIS (Triisopropylsilane) in DCM.

-

Critical: TIS is a scavenger. The Mtt cation is highly electrophilic. Without TIS, it will re-alkylate the peptide (often on Cys or Trp).

-

Procedure:

-

Wash: Wash resin with DCM (3x) to remove DMF traces (DMF can buffer the weak acid).

-

Incubate: Add the Deprotection Cocktail to the resin. Shake for 2 minutes .

-

Drain & Observe: Drain the solution.

-

Visual Cue: The solution will turn bright yellow/orange . This is the stable Mtt carbocation.

-

-

Repeat: Repeat the 1% TFA treatment (approx. 5-10 times) until the drained solution is colorless .

-

Self-Validation: The disappearance of the yellow color indicates that no more Mtt is being cleaved.

-

-

Neutralize: Wash immediately with 5% DIEA/DCM (3x) to neutralize the resin and prevent premature cleavage of other protecting groups.

-

Final Wash: Wash with DMF (5x). The side chain amine is now free for modification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Slow Coupling | Pfp esters are less reactive than HATU/activated esters. | Add HOAt (preferred over HOBt) to catalyze the transesterification. Increase temperature to 40°C (cautiously). |

| Yellow Color Persists | High loading of Mtt or insufficient flow. | Continue 1% TFA washes. Do not stop until colorless. Ensure TIS is fresh. |

| Loss of Peptide | Linker cleavage during Mtt removal. | The resin linker (e.g., Rink Amide) might be too sensitive. Use Sieber Amide or 2-Chlorotrityl resin for higher acid stability, or reduce TFA to 0.5%. |

| Re-alkylation | Insufficient scavenger. | Increase TIS to 5-10% or add Methanol (MeOH) to the cocktail as an alternative scavenger. |

References

-

Advances in Fmoc solid-phase peptide synthesis. NIH/PMC. Available at: [Link]

-

Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

-

Pentafluorophenyl Esters in Peptide Synthesis. Wikipedia. Available at: [Link][7]

-

Technical Support Information Bulletin 1181 - Selective Removal of Mtt. Aapptec. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: The Role of Mtt Protection in Fmoc-Asn(Mtt)-OPfp

The following technical guide details the role and application of the Mtt (4-methyltrityl) protecting group within the context of the pre-activated building block Fmoc-Asn(Mtt)-OPfp .

Executive Summary

In solid-phase peptide synthesis (SPPS), Asparagine (Asn) presents a dual challenge: solubility and chemical instability (specifically, side-chain dehydration).[1] The building block Fmoc-Asn(Mtt)-OPfp represents a high-fidelity solution that synergizes two advanced chemical strategies:

-

Mtt (4-methyltrityl) Protection: A hyper-acid-labile group that shields the amide side chain from dehydration while offering orthogonal deprotection capabilities.[2]

-

OPfp (Pentafluorophenyl) Activation: A stable, pre-activated ester that eliminates the need for in-situ activation reagents (like carbodiimides), which are the primary drivers of Asn side-chain dehydration.

This guide explores the mechanistic advantages, orthogonal workflows, and experimental protocols for utilizing this derivative in high-value peptide synthesis.[2]

Part 1: The "Asn Problem" in Peptide Chemistry

To understand the value of Fmoc-Asn(Mtt)-OPfp, one must first understand the failure modes of standard Asparagine derivatives.

The Dehydration Trap

During standard activation (using DIC/HOBt or HATU), the side-chain amide of Asparagine (

The Solubility Barrier

Unprotected Fmoc-Asn-OH is poorly soluble in DMF and DCM, leading to slow coupling and aggregation. While Trityl (Trt) protection improves this, the Mtt group enhances lipophilicity further, improving solvation in the resin matrix.

Part 2: The Mtt Advantage (4-Methyltrityl)[1][3]

The Mtt group is a steric, acid-labile shield. Structurally similar to the standard Trityl (Trt) group, it possesses a methyl group at the para-position of one phenyl ring. This electron-donating modification stabilizes the carbocation intermediate upon cleavage, making Mtt significantly more acid-labile than Trt.

Acid Sensitivity Hierarchy

The Mtt group occupies a strategic "sweet spot" in acid lability. It is stable to base (piperidine) but cleaves with dilute acid (1% TFA), whereas Trt requires stronger acid (95% TFA) for rapid removal.

Mechanism of Protection

The bulky Mtt group sterically hinders the amide nitrogen. This prevents the intramolecular attack on the activated carboxylate, effectively blocking the dehydration pathway to nitriles.

Part 3: The OPfp Synergy (Pentafluorophenyl Ester)

Using OPfp esters is a strategic choice to complement Mtt.

-

Avoidance of Activation Reagents: Since the ester is pre-activated, no DIC, EDC, or uronium salts (HATU/HBTU) are added. These reagents are the primary culprits in dehydrating Asn side chains. By removing them, the risk of nitrile formation drops to near zero.

-

Storage Stability: Unlike OSu (N-hydroxysuccinimide) esters, OPfp esters are highly stable to hydrolysis and can be stored for long periods, making them ideal for automated synthesizers.

Part 4: Strategic Applications & Orthogonality

While Mtt prevents side reactions, its hyper-acid lability opens the door to Orthogonal Deprotection . This allows researchers to modify the Asn side chain while the peptide is still anchored to the resin.

Scenario: On-Resin Modification

If a protocol requires modifying the Asn side chain (e.g., converting Asn to a diaminopropionic acid derivative via Hofmann rearrangement, or specific glycosylation strategies), Mtt can be removed selectively without disturbing:

-

The N-terminal Fmoc group (Base labile).

-

Other side-chain groups like Boc (Lys), OtBu (Asp), or Pbf (Arg) (require 95% TFA).

Part 5: Experimental Protocols

Protocol A: Coupling Fmoc-Asn(Mtt)-OPfp

Standard coupling for high-fidelity synthesis.

Reagents:

-

Fmoc-Asn(Mtt)-OPfp (5 eq. relative to resin loading)

-

HOAt (1-Hydroxy-7-azabenzotriazole) (5 eq.) - Catalyst to accelerate OPfp reaction.

-

DIPEA (Diisopropylethylamine) (10 eq.)

Steps:

-

Dissolution: Dissolve Fmoc-Asn(Mtt)-OPfp and HOAt in dry DMF.

-

Activation: Add DIPEA to the mixture. (Note: OPfp is pre-activated, but base is needed to neutralize the salt form and drive the reaction).

-

Coupling: Add the solution to the deprotected resin-bound peptide.

-

Incubation: Shake at room temperature for 45–60 minutes.

-

Monitoring: Verify coupling efficiency via Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: Selective Deprotection of Mtt (On-Resin)

For removing Mtt while leaving Boc/tBu/Pbf intact.

Reagents:

-

Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[4]

-

Scavenger: 5% TIS (Triisopropylsilane) or Methanol (critical to quench the reactive Mtt cation and prevent it from re-alkylating the peptide).

Steps:

-

Wash: Wash resin thoroughly with DCM to remove DMF traces (DMF can buffer the dilute acid).

-

Incubation (Pulse): Add the Deprotection Cocktail (10 mL per gram of resin). Shake for 2 minutes.

-

Drain: Drain the solution rapidly. (The solution will turn yellow/orange due to the Mtt cation).

-

Repeat: Repeat the pulse incubation 5–10 times until the yellow color no longer persists in the filtrate.

-

Neutralization: Wash the resin immediately with 5% DIPEA in DMF to neutralize residual acid.

-

Validation: The Asn side chain is now a free primary amide (or amine if rearranged), ready for modification.

Quantitative Comparison: Mtt vs. Trt[1][6][7]

| Feature | Fmoc-Asn(Trt)-OH | Fmoc-Asn(Mtt)-OPfp |

| Activation Method | Requires DIC/HOBt or HATU | Pre-activated (OPfp) |

| Dehydration Risk | Low (if Trt stays on) | Negligible (No activation reagents) |

| Acid Lability | 95% TFA (Final Cleavage) | 1% TFA (Orthogonal) or 95% TFA |

| Solubility | Moderate | High (Lipophilic Mtt + OPfp ester) |

| Primary Use | Standard SPPS | High-Fidelity / Orthogonal SPPS |

References

-

Novabiochem . (2025). Fmoc-Asn(Mtt)-OH and Derivatives: Technical Data Sheet. Merck KGaA. Link

-

Barlos, K., et al. (1991). "Mtt and Mmt protecting groups in solid phase synthesis." Tetrahedron Letters, 32(11). Link

-

Aletras, A., et al. (1995). "Preparation of Fmoc-Asn(Mtt)-OH and its application in SPPS." International Journal of Peptide and Protein Research. Link

-

BenchChem . (2025).[1][2] Protocol for Selective Deprotection of the Mtt Group. Link

-

Aapptec . (2025). Selective Removal of Mtt Protecting Group From Amines. Technical Support Bulletin 1181. Link

Sources

The Strategic Advantage of Pre-Activation: A Deep Dive into the Function of Fmoc-Asn(Mtt)-OPfp in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and biological activity of the final peptide. The incorporation of asparagine (Asn) residues, in particular, presents a unique set of challenges, including side-chain dehydration to form nitriles and aspartimide formation, which can compromise the integrity of the synthetic peptide. This guide provides a comprehensive analysis of Fmoc-Asn(Mtt)-OPfp, a specialized amino acid derivative designed to overcome these hurdles. We will dissect the individual contributions of the fluorenylmethyloxycarbonyl (Fmoc), 4-methyltrityl (Mtt), and pentafluorophenyl (OPfp) ester moieties, elucidating how their synergistic functions provide a robust and efficient solution for the seamless integration of asparagine into complex peptide sequences.

The Asparagine Challenge in Fmoc SPPS

The carboxamide side chain of asparagine is susceptible to dehydration under standard activation conditions used in SPPS, particularly with carbodiimide-based reagents. This can lead to the formation of a β-cyanoalanine derivative, an irreversible modification that alters the peptide's structure and function. Furthermore, the peptide backbone adjacent to an asparagine residue can be prone to aspartimide formation, a side reaction that can lead to racemization and the formation of isoaspartyl peptides.[1][2] The selection of an appropriate side-chain protecting group and a suitable activation strategy is therefore critical for the successful incorporation of asparagine.

The Trifecta of Functionality in Fmoc-Asn(Mtt)-OPfp

Fmoc-Asn(Mtt)-OPfp is a meticulously designed building block that addresses the challenges of asparagine incorporation through the concerted action of its three key components: the Nα-Fmoc group, the side-chain Mtt group, and the C-terminal OPfp ester.

The Nα-Fmoc Group: A Mild and Orthogonal Handle

The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis.[3] Its base-lability allows for mild deprotection conditions, typically using a solution of piperidine in DMF, which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage of the peptide from the resin.[][5] This mild deprotection strategy minimizes side reactions that can occur under harsher acidic conditions, preserving the integrity of sensitive amino acid residues within the peptide chain.[]

The Side-Chain Mtt Group: Enhanced Lability for Strategic Deprotection

The 4-methyltrityl (Mtt) group serves as the protecting group for the carboxamide side chain of asparagine. It is a derivative of the more common trityl (Trt) group. The addition of a methyl group to the trityl moiety increases its acid lability.[6] This enhanced lability makes the Mtt group easier to remove than the Trt group, which can be particularly advantageous in situations where the standard Trt group is difficult to cleave, such as at the C-terminus of a peptide.[7] The Mtt group can be selectively cleaved on-resin using dilute solutions of trifluoroacetic acid (TFA), allowing for side-chain modification or the formation of cyclic peptides.[8][9]

The OPfp Ester: A Pre-activated Moiety for Efficient and Clean Coupling

The pentafluorophenyl (OPfp) ester is the key to the superior performance of this amino acid derivative. It is a highly reactive "active ester" that facilitates efficient amide bond formation without the need for in-situ activation.[10][11]

The high reactivity of the OPfp ester is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[10] This electronic effect makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support. The pentafluorophenol anion is an excellent leaving group, further driving the reaction towards the formation of a stable amide bond.[12]

// Nodes PeptideResin [label="Peptide-Resin-NH₂", fillcolor="#F1F3F4"]; FmocAsnMttOPfp [label="Fmoc-Asn(Mtt)-OPfp", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; CoupledPeptide [label="Fmoc-Asn(Mtt)-Peptide-Resin", fillcolor="#F1F3F4"]; PfpOH [label="Pentafluorophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PeptideResin -> TetrahedralIntermediate [label="Nucleophilic Attack"]; FmocAsnMttOPfp -> TetrahedralIntermediate; TetrahedralIntermediate -> CoupledPeptide [label="Collapse"]; TetrahedralIntermediate -> PfpOH [label="Elimination of\nLeaving Group"]; }

The use of a pre-formed active ester like the OPfp ester offers several significant advantages over in-situ activation methods:

-

Rapid Coupling Kinetics: OPfp esters react much faster than many other active esters, leading to shorter coupling times and higher throughput.[10]

-

Minimized Side Reactions: The rapid coupling kinetics outcompete potential side reactions, most notably racemization at the α-carbon of the activated amino acid.[10] By avoiding the use of carbodiimide-based activating agents, the risk of asparagine side-chain dehydration is also significantly reduced.

-

Avoidance of Activating Reagents: The growing peptide chain is not exposed to potentially harmful activating reagents and their byproducts, leading to a cleaner synthesis and a purer final product.[13]

-

Stability and Purity: Fmoc-amino acid OPfp esters are often crystalline solids that can be prepared in high purity and are stable for long-term storage, ensuring reproducibility in synthesis.[14]

Comparative Analysis of Activating Groups

The choice of activating group has a profound impact on the efficiency and fidelity of peptide synthesis. The following table provides a comparative overview of the OPfp ester with other commonly used activating groups.

| Activating Group | Relative Coupling Rate | Advantages | Disadvantages |

| Pentafluorophenyl (OPfp) Ester | 111 [10] | High reactivity, rapid coupling, minimal racemization, stable for storage.[10][11] | Requires pre-synthesis of the active ester.[13] |

| Pentachlorophenyl (OPcp) Ester | 3.4[10] | More reactive than ONp esters. | Less reactive than OPfp esters, potential for side reactions. |

| p-Nitrophenyl (ONp) Ester | 1[10] | Historically significant, stable. | Slow coupling rates, often requires catalysts. |

| HOBt/DCC | Variable | In-situ activation, widely used. | Potential for racemization, formation of DCU byproduct.[10] |

| HBTU/HATU | High | Fast and efficient coupling. | Can be expensive, potential for side reactions.[15] |

Experimental Protocol: Incorporation of Fmoc-Asn(Mtt)-OPfp in SPPS

The following protocol provides a general guideline for the use of Fmoc-Asn(Mtt)-OPfp in manual or automated solid-phase peptide synthesis.

// Nodes Start [label="Start: Resin with N-terminal amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)"]; Washing1 [label="2. Washing\n(DMF, DCM, IPA)"]; Coupling [label="3. Coupling with\nFmoc-Asn(Mtt)-OPfp in DMF\n(Optional: + HOBt)"]; Washing2 [label="4. Washing\n(DMF, DCM, IPA)"]; KaiserTest [label="5. Kaiser Test\n(Check for free amines)"]; NextCycle [label="Next Coupling Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End of Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> KaiserTest; KaiserTest -> NextCycle [label="Negative"]; KaiserTest -> Coupling [label="Positive (Recouple)"]; NextCycle -> End; }

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Asn(Mtt)-OPfp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Isopropanol (IPA), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional, for accelerating coupling)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain the piperidine solution.

-

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve Fmoc-Asn(Mtt)-OPfp (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

If desired, dissolve HOBt (1.5-3 equivalents) in DMF and add it to the Fmoc-Asn(Mtt)-OPfp solution.[16]

-

Add the amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a recoupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

-

Capping (Optional): If a small amount of unreacted amine remains after coupling, it can be capped using a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DMF to prevent the formation of deletion sequences.

-

Continuation of Synthesis: The peptide-resin is now ready for the next deprotection and coupling cycle.

Conclusion: A Self-Validating System for Asparagine Incorporation

Fmoc-Asn(Mtt)-OPfp represents a highly effective and reliable building block for the incorporation of asparagine in solid-phase peptide synthesis. The synergy between the mild, orthogonal Fmoc protection, the strategically labile Mtt side-chain protection, and the highly efficient pre-activated OPfp ester creates a self-validating system. The high reactivity of the OPfp ester ensures rapid and clean coupling, minimizing the risk of common side reactions associated with asparagine, such as dehydration and aspartimide formation. This, in turn, leads to higher purity of the crude peptide, simplifying downstream purification and ultimately contributing to the successful synthesis of complex and challenging peptide targets. For researchers and drug development professionals, the use of Fmoc-Asn(Mtt)-OPfp offers a robust and efficient strategy to navigate the complexities of asparagine chemistry, paving the way for the development of novel peptide-based therapeutics and research tools.

References

- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved February 9, 2026.

-

National Institutes of Health. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved February 9, 2026, from [Link]

-

ACS Publications. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Retrieved February 9, 2026, from [Link]

- BOC Sciences. (n.d.).

- BOC Sciences. (2024). Fmoc-Met-OPfp: Your Trusted Partner in Advanced Peptide Synthesis. Retrieved February 9, 2026.

-

National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved February 9, 2026, from [Link]

-

ETH Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved February 9, 2026, from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved February 9, 2026, from [Link]

-

Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. Retrieved February 9, 2026, from [Link]

-

AAPPTEC. (n.d.). Fmoc-Asn(Mtt)-OH. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved February 9, 2026, from [Link]

-

PubMed. (n.d.). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Retrieved February 9, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 9, 2026.

- Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.

-

ResearchGate. (2018). (PDF) Ester-Mediated Amide Bond Formation Driven by Wet-Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2020). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved February 9, 2026, from [Link]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

Technical Guide: Synthesis and Preparation of Fmoc-Asn(Mtt)-OPfp

The following technical guide details the synthesis, rationale, and application of Fmoc-Asn(Mtt)-OPfp , a specialized amino acid building block designed to overcome specific challenges in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-Asn(Mtt)-OPfp (N-

This guide provides a validated protocol for the conversion of the free acid precursor to the stable pentafluorophenyl (Pfp) active ester. It emphasizes the "Pre-Activation" strategy, which isolates the activation step from the peptide coupling event, ensuring that the sensitive Asn side chain remains intact.

Key Chemical Advantages

| Feature | Scientific Rationale |

| Fmoc Group | Base-labile N-terminal protection; compatible with standard SPPS cycles. |

| Mtt Group | Hyper-acid-labile side-chain protection.[1][2] Cleavable with 1% TFA/DCM (orthogonal to standard tBu/Trt groups). Prevents H-bonding and dehydration. |

| OPfp Ester | Stable Active Ester .[3] Eliminates the need for in situ carbodiimide activation (e.g., DIC/HOBt), which is the primary cause of Asn side-chain dehydration to |

Strategic Rationale: The "Why" Behind the Molecule

The Dehydration Problem

When Fmoc-Asn-OH (side chain unprotected or Trt-protected) is activated in situ using carbodiimides (DCC/DIC), the side chain amide (

Solution: Using a pre-formed OPfp ester avoids the exposure of the Asn residue to carbodiimides during the coupling step. The Pfp ester reacts directly with the free amine of the resin-bound peptide via aminolysis, a pathway that does not promote dehydration.

Orthogonality of Mtt

The 4-methyltrityl (Mtt) group offers a distinct advantage over the standard Trityl (Trt) group. While Trt requires ~50-95% TFA for removal, Mtt is removed with dilute acid (1% TFA in DCM). This allows for selective side-chain deprotection on the solid phase without cleaving the peptide from the resin or affecting other side chains (like Lys(Boc) or Asp(OtBu)). This is critical for synthesizing:

-

Cyclic peptides (Head-to-Side chain).

-

Side-chain modified peptides (e.g., fluorophore labeling on Asn).

Chemical Synthesis Workflow

The synthesis is divided into two phases: (1) Synthesis of the protected precursor (if not purchased) and (2) Esterification to the active OPfp ester.

Diagram: Synthesis & Activation Pathway[5]

Figure 1: Synthetic pathway from Fmoc-Asn-OH to the active pentafluorophenyl ester.[4][5][6]

Experimental Protocols

Phase 1: Synthesis of Precursor Fmoc-Asn(Mtt)-OH

Note: This compound is commercially available. If synthesis is required, follow the acid-catalyzed tritylation method.

Reagents: Fmoc-Asn-OH, 4-Methyltrityl alcohol (Mtt-OH), Acetic Anhydride (

-

Dissolution: Suspend Fmoc-Asn-OH (10 mmol) and Mtt-OH (10 mmol) in glacial acetic acid (50 mL).

-

Catalysis: Add acetic anhydride (20 mmol) and a catalytic amount of concentrated

(0.1 mL). -

Reaction: Stir at 50°C for 2-4 hours. The mixture should become homogeneous.

-

Mechanism:[7] The acid generates the stable Mtt carbocation, which attacks the amide nitrogen of Asn.

-

-

Quench: Pour the mixture into ice-cold water (500 mL). The product will precipitate.

-

Workup: Filter the white solid, wash extensively with water to remove acid. Dissolve in Ethyl Acetate, dry over

, and evaporate. -

Purification: Recrystallize from Ethyl Acetate/Hexane.

Phase 2: Preparation of Active Ester Fmoc-Asn(Mtt)-OPfp

This is the critical step to generate the activated species.

Reagents:

-

Fmoc-Asn(Mtt)-OH (Precursor)

-

Pentafluorophenol (HOPfp)

-

Dicyclohexylcarbodiimide (DCC)

-

Solvent: Anhydrous Dioxane or DMF (Dioxane preferred for ease of urea removal).

Protocol:

-

Setup: In a round-bottom flask equipped with a drying tube, dissolve Fmoc-Asn(Mtt)-OH (1.0 eq, e.g., 5.0 g) and Pentafluorophenol (1.1 eq, 1.6 g) in anhydrous 1,4-Dioxane (50 mL).

-

Note: DMF can be used if solubility is an issue, but Dioxane allows easier removal of DCU.

-

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Add DCC (1.1 eq, 1.8 g) in one portion.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2-4 hours.

-

Observation: A white precipitate of Dicyclohexylurea (DCU) will form rapidly.

-

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the cake with a small amount of cold dioxane.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap) at <40°C.

-

Crystallization:

-

Dissolve the oily residue in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate .

-

Add Hexane (or Petroleum Ether) dropwise until turbidity appears.

-

Store at -20°C overnight.

-

-

Isolation: Filter the white crystalline product, wash with cold Hexane, and dry in vacuo.

Yield Target: 80-90% Appearance: White crystalline powder.[4]

Quality Control & Characterization

Validation of the active ester is crucial to ensure reactivity and prevent side reactions.

| Analytical Method | Expected Result | Purpose |

| HPLC | Single peak, >98% purity. Retention time shift vs free acid. | Confirm conversion and purity. |

| 1H NMR | Integration of Fmoc protons (7.3-7.8 ppm) vs Mtt methyl group (~2.3 ppm). | Verify structure and protecting group integrity.[8] |

| IR Spectroscopy | Characteristic ester carbonyl band at ~1780 cm⁻¹ . | Confirm formation of activated Pfp ester. |

| TLC | Quick check for unreacted starting material. |

Critical QC Note: Do not use standard TFA-based HPLC gradients for long runs, as the Mtt group is sensitive. Use a neutral or slightly basic buffer (Ammonium Acetate) or minimize exposure time to acidic eluents.

Application in SPPS

Coupling Protocol

To utilize Fmoc-Asn(Mtt)-OPfp in a synthesis:

-

Dissolution: Dissolve the ester in DMF (0.1 - 0.3 M).

-

Additives: Add HOBt or HOAt (1.0 eq).

-

Why? Although Pfp esters react with amines directly, HOBt acts as a catalyst to speed up the reaction and further suppress racemization.

-

-

Base: Generally, no base (DIPEA) is needed if the resin-bound amine is free. If using a salt form (e.g., after TFA wash), add 1.0 eq DIPEA.

-

Reaction: Add to resin. Coupling time is typically 30-60 minutes (slower than uronium salts but cleaner).

Mechanism of Side-Reaction Prevention

The diagram below illustrates how the Pfp ester pathway avoids the "Dehydration Danger Zone."

Figure 2: Mechanistic comparison of In-Situ activation vs. OPfp ester usage.

Storage and Stability

-

Temperature: Store at -20°C.

-

Moisture: Strictly anhydrous. Pfp esters hydrolyze slowly in the presence of moisture to release Pentafluorophenol.

-

Shelf Life: 6-12 months if kept dry and frozen.

-

Handling: Mtt is sensitive to acid vapors. Do not store near open bottles of TFA or HCl.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000.

-

Asparagine coupling in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 1990. Investigates side reactions (nitrile formation) and validates OPfp esters as the solution.

-

4-Methyltrityl (Mtt): A new protecting group for the side chain protection of Asn and Gln. Peptide Research, 1992. Details the acid lability and orthogonality of the Mtt group.

-

Side reactions in peptide synthesis. Academic Press, 2015. Comprehensive review of aspartimide and dehydration mechanisms.

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. raineslab.com [raineslab.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Fmoc-Asn(Mtt)-OPfp: From Sourcing to Strategic Application in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the strategic selection of building blocks is paramount to success. Among the repertoire of protected amino acids, Fmoc-Asn(Mtt)-OPfp stands out for its specialized utility in complex syntheses. This guide provides an in-depth technical overview, moving beyond a simple catalog of suppliers to deliver field-proven insights into its sourcing, in-house preparation, and strategic implementation in Solid-Phase Peptide Synthesis (SPPS).

The Strategic Imperative for Mtt and Pfp Moieties in Asparagine Chemistry

The incorporation of asparagine (Asn) into a peptide sequence can be fraught with challenges. The primary obstacle is the dehydration of the side-chain amide to a nitrile during the activation of the C-terminus carboxyl group, leading to the formation of a β-cyanoalanine derivative. This irreversible side reaction terminates the peptide chain and complicates purification.

The Mtt Protecting Group Advantage:

The 4-methyltrityl (Mtt) group offers a robust solution to this problem. As a bulky protecting group for the side-chain amide of asparagine, it effectively prevents this dehydration. The Mtt group is a member of the trityl family of protecting groups, which are prized for their acid lability. However, the Mtt group is significantly more acid-labile than the more common trityl (Trt) group, allowing for its selective removal on-resin under very mild acidic conditions that leave other acid-labile protecting groups, such as Boc and tBu, as well as the peptide-resin linkage, intact. This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modification, such as cyclization or branching.

The Power of the Pentafluorophenyl (Pfp) Ester:

The pentafluorophenyl (Pfp) ester is a highly reactive activating group for the carboxyl terminus of the amino acid. The strong electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid and efficient amide bond formation. This high reactivity minimizes the risk of side reactions and racemization, particularly for sterically hindered couplings. Using a pre-formed Pfp ester, such as Fmoc-Asn(Mtt)-OPfp, offers the advantage of a clean, well-defined coupling reaction without the need for in-situ activating reagents that can contribute to side-product formation.

Commercial Availability: Sourcing the Precursor, Fmoc-Asn(Mtt)-OH

While the pre-activated Fmoc-Asn(Mtt)-OPfp is not a commonly stocked commercial product, its precursor, Fmoc-Asn(Mtt)-OH , is readily available from several reputable suppliers. This necessitates an in-house activation step, a standard and straightforward procedure for any well-equipped peptide synthesis laboratory.

Table 1: Prominent Commercial Suppliers of Fmoc-Asn(Mtt)-OH

| Supplier | Product Name | Purity | Available Quantities |

| Bachem | Fmoc-Asn(Mtt)-OH | >98.0% | 5g, 25g |

| Aapptec | Fmoc-Asn(Mtt)-OH | High Purity | 1g, 5g, 25g |

| ChemPep | Fmoc-Asn(Mtt)-OH | >98% | 1g, 5g, 25g, 100g |

| Iris Biotech | Fmoc-Asn(Mtt)-OH | >98% | 1g, 5g, 25g, 100g |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.

In-House Synthesis of Fmoc-Asn(Mtt)-OPfp: A Self-Validating Protocol

The following protocol details the synthesis of Fmoc-Asn(Mtt)-OPfp from its commercially available precursor. This protocol is designed to be self-validating through clear in-process controls and characterization steps.

Reaction Scheme

Caption: Synthesis of Fmoc-Asn(Mtt)-OPfp.

Materials and Reagents

-

Fmoc-Asn(Mtt)-OH (1.0 eq.)

-

Pentafluorophenol (1.1 eq.)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

-

Anhydrous Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Hexanes

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC mobile phase: e.g., 30% Ethyl Acetate in Hexanes (adjust as needed)

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Asn(Mtt)-OH (1.0 eq.) and pentafluorophenol (1.1 eq.) in anhydrous ethyl acetate.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Slowly add a solution of DCC (1.1 eq.) in anhydrous ethyl acetate to the reaction mixture over 10-15 minutes.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

In-Process Control (TLC Monitoring):

-

Spot the reaction mixture on a TLC plate against a spot of the starting material, Fmoc-Asn(Mtt)-OH.

-

Elute with the chosen mobile phase.

-

Visualize under UV light (254 nm).

-

The reaction is complete when the starting material spot is no longer visible, and a new, higher Rf spot corresponding to the Pfp ester is observed.

-

-

Work-up:

-

Filter off the precipitated DCU and wash the solid with a small amount of cold ethyl acetate.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Validation:

-

The crude product is often of sufficient purity for use in SPPS. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes).

-

Characterization:

-

¹H NMR: Confirm the presence of the Fmoc, Mtt, and pentafluorophenyl protons in the correct integration ratios.

-

IR Spectroscopy: Look for the characteristic ester carbonyl stretch (~1780 cm⁻¹).

-

Mass Spectrometry: Confirm the correct molecular weight of the product.

-

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The newly synthesized and validated Fmoc-Asn(Mtt)-OPfp is now ready for incorporation into your peptide sequence.

SPPS Coupling Workflow

Caption: SPPS workflow for Fmoc-Asn(Mtt)-OPfp coupling.

Detailed Coupling Protocol

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (positive Kaiser test) and the resin has been thoroughly washed with DMF.

-

Coupling Solution: Prepare a solution of Fmoc-Asn(Mtt)-OPfp (1.5 equivalents relative to the resin loading) in DMF.

-

Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

-

Monitoring Coupling Completion (Kaiser Test):

-

Procedure:

-

Take a small sample of resin beads (10-15) and wash thoroughly with ethanol.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: KCN in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol).[1]

-

-

Interpretation:

-

-

Post-Coupling:

-

If the Kaiser test is negative, proceed to the next Fmoc deprotection step.

-

If the Kaiser test is positive, a second coupling may be necessary. Alternatively, any unreacted N-terminal amines should be capped (e.g., with acetic anhydride and DIEA) to prevent the formation of deletion sequences.

-

Orthogonal Deprotection of the Mtt Group

The key advantage of the Mtt group is its selective removal on-resin.

Mtt Deprotection Workflow

Caption: On-resin Mtt deprotection workflow.

Validated Deprotection Protocol

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic Acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM. The TIS acts as a scavenger to irreversibly quench the released Mtt cation, preventing potential side reactions.

-

Deprotection Treatment:

-

Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 2-3 minutes at room temperature.

-

Drain the solution. The effluent will likely be bright yellow due to the Mtt cation.

-

Repeat this treatment until the yellow color is no longer observed in the drained solution. This typically requires 5-10 treatments.

-

-

Washing: After complete deprotection, wash the resin thoroughly with DCM to remove all traces of TFA and TIS, followed by washes with DMF to prepare for the next synthetic step (e.g., side-chain coupling).

-

Validation: The disappearance of the yellow color is a strong qualitative indicator of complete deprotection. For absolute certainty, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the mass change corresponding to the loss of the Mtt group. Note that UV monitoring of the Mtt cation can be unreliable due to interference from the Trt cation if present.[4][5]

Troubleshooting and Field-Proven Insights

-

Incomplete Mtt Deprotection: If the yellow color persists after numerous treatments, ensure your TFA is fresh and the concentration is accurate. On particularly hydrophobic resins, slightly longer incubation times (up to 5 minutes) may be beneficial.

-

Side Reactions during Asn Coupling: Even with Mtt protection, using highly activating conditions (e.g., high temperatures) for extended periods can pose risks. The use of pre-formed Pfp esters generally mitigates this, but it is always prudent to use the mildest effective coupling conditions.

-

Alternative Mtt Deprotection: For extremely acid-sensitive sequences, a cocktail of hexafluoroisopropanol (HFIP) in DCM can also be effective for Mtt removal.[6]

By understanding the chemical principles behind the Mtt and Pfp functionalities, and by employing robust, self-validating protocols for both the synthesis of the building block and its application in SPPS, researchers can confidently incorporate asparagine into complex peptide structures, paving the way for new discoveries in drug development and beyond.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–294.

- Barlos, K., Gatos, D., & Mamos, P. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(S1), 58.

- Grzegorzewska, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3985.

-

Barlos, K., Gatos, D., & Mamos, P. (2000). The deprotection of Lys(Mtt) revisited. PubMed. Retrieved February 9, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 9, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Israel Journal of Chemistry, 51(8-9), 934-941.

-

Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 9, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved February 9, 2026, from [Link]

- Franzyk, H., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(8), 1237-1246.

Sources

A Comprehensive Technical Guide to Fmoc-Asn(Mtt)-OPfp: Properties, Application, and Strategic Implementation in Peptide Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-methyltrityl)-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Mtt)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, strategic advantages, and detailed protocols for its effective utilization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex peptides.

Core Molecular Attributes of Fmoc-Asn(Mtt)-OPfp

A precise understanding of the molecular characteristics of Fmoc-Asn(Mtt)-OPfp is fundamental to its successful application. The following table summarizes its key identifiers.

| Property | Value |

| Molecular Formula | C45H33F5N2O5 |

| Molecular Weight | 776.75 g/mol |

| Synonyms | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-methyltrityl)-L-asparagine pentafluorophenyl ester |

The molecular formula and weight have been calculated based on the constituent components: Fmoc-Asn(Mtt)-OH (C39H34N2O5, MW: 610.7 g/mol ) and the pentafluorophenyl (OPfp) ester group, which is formed from pentafluorophenol (C6HF5O, MW: 184.06 g/mol ) through an esterification reaction involving the removal of one water molecule.

Strategic Importance in Solid-Phase Peptide Synthesis

The design of Fmoc-Asn(Mtt)-OPfp incorporates three key chemical moieties, each serving a distinct and strategic purpose in the intricate process of peptide chain elongation.

-

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amine is the cornerstone of the most widely used SPPS strategy. Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), leaving other protecting groups intact. This orthogonality is crucial for the stepwise assembly of the peptide chain.

-

The Mtt (4-Methyltrityl) Group: The Mtt group provides robust protection for the side-chain amide of asparagine. Its key advantage lies in its hyper-acid lability, allowing for its selective removal under mildly acidic conditions that do not affect other more acid-stable protecting groups like tert-butyl (tBu) or even the more standard trityl (Trt) group in certain contexts. This feature is particularly valuable for on-resin side-chain modifications, such as cyclization or branching. The Mtt group is more readily cleaved than the Trt group, especially when the protected asparagine residue is at the N-terminus of a peptide.

-

The OPfp (Pentafluorophenyl) Ester: The pentafluorophenyl ester is a highly reactive activating group for the carboxyl terminus of the amino acid. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This results in rapid and efficient peptide bond formation, often minimizing the need for additional coupling reagents and reducing the risk of racemization.

The strategic combination of these three groups in a single molecule provides researchers with a powerful tool for the efficient and controlled synthesis of complex peptides.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the effective use of Fmoc-Asn(Mtt)-OPfp in SPPS.

General Workflow for Fmoc-SPPS

The iterative nature of Fmoc-SPPS involves a cycle of deprotection and coupling steps to elongate the peptide chain on a solid support. The following diagram illustrates this fundamental workflow.

Solubility of Fmoc-Asn(Mtt)-OPfp in SPPS solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Asn(Mtt)-OPfp in SPPS Solvents

Abstract

The successful incorporation of asparagine (Asn) in Solid-Phase Peptide Synthesis (SPPS) is frequently hampered by the poor solubility of its protected derivatives, leading to challenges in coupling efficiency and peptide purity. This guide provides a detailed analysis of the solubility characteristics of N-α-Fmoc-N-β-(4-methoxytrityl)-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Mtt)-OPfp), a key building block designed to overcome these issues. We will explore the chemical rationale behind the use of the 4-methoxytrityl (Mtt) side-chain protecting group and the pentafluorophenyl (OPfp) ester for pre-activation. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, factors influencing solubility, and practical protocols for handling this reagent to ensure optimal performance in SPPS workflows.

The Asparagine Challenge: A Perennial Problem in Peptide Synthesis

Asparagine is notoriously one of the more "difficult" amino acids to incorporate during Fmoc-based SPPS. The primary issue stems from the side-chain carboxamide, which can participate in deleterious side reactions. More critically, standard protected derivatives like Fmoc-Asn-OH exhibit exceptionally low solubility in the most common SPPS solvents, including N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[1]. This poor solubility can lead to several downstream consequences:

-

Incomplete Dissolution: The amino acid derivative may not fully dissolve in the solvent, preventing its effective delivery to the resin-bound peptide.

-

Aggregation: Both the protected amino acid and the growing peptide chain can aggregate, hindering reaction kinetics and leading to incomplete couplings[2][3].

-

Lower Yields and Purity: Inefficient coupling results in a higher prevalence of deletion sequences, complicating the purification of the final peptide product.

To counter these problems, the strategic selection of protecting groups for the asparagine side chain is paramount.

The Role of Side-Chain Protection: Why Mtt is a Superior Choice

The introduction of a bulky, lipophilic protecting group on the side-chain amide nitrogen is a proven strategy to enhance the solubility of asparagine derivatives[1]. The trityl (Trt) group and its analogues are the most common choices in Fmoc chemistry[4].

From Trityl (Trt) to Methoxytrityl (Mtt)

The standard Trityl (Trt) group significantly improves the solubility of Fmoc-Asn(Trt)-OH compared to the unprotected version[1][5]. However, even more soluble derivatives have been developed. The 4-methyltrityl (Mmt) group, for instance, confers greater solubility in DMF than the standard Trt group[6]. The 4-methoxytrityl (Mtt) group continues this trend. The electron-donating methoxy group on one of the phenyl rings increases the polarity and solvation properties of the molecule, further disrupting the intermolecular hydrogen bonding that can lead to aggregation. This makes Fmoc-Asn(Mtt)-OH and its activated forms, like the OPfp ester, highly soluble and therefore easier to handle in automated and manual synthesis.

The Impact of Carboxyl Group Activation: The Pentafluorophenyl (OPfp) Ester

Fmoc-Asn(Mtt)-OPfp is a pre-activated amino acid derivative. The pentafluorophenyl ester is a highly reactive group that allows for direct coupling to the free amine of the peptide chain without the need for in-situ activation reagents like HBTU or HATU.

Causality of OPfp Ester Use:

-

Minimized Racemization: The use of pre-formed OPfp esters is known to significantly reduce the risk of racemization, which can be a problem with base-mediated activation methods, particularly for sensitive residues[7].

-

Efficient Coupling: OPfp esters react rapidly and cleanly, driving the coupling reaction to completion[8].

-

Convenience: As stable, isolatable solids, they are convenient for use in both manual and automated SPPS protocols[7].

The large, hydrophobic OPfp group, combined with the bulky Mtt side-chain protection, results in a molecule with excellent solubility characteristics in organic solvents typically used for peptide synthesis.

Solubility Profile of Fmoc-Asn(Mtt)-OPfp in Key SPPS Solvents

While specific quantitative solubility data for Fmoc-Asn(Mtt)-OPfp is not extensively published, we can construct a highly reliable profile based on data from closely related analogs and foundational SPPS principles.

| Solvent | Common Abbreviation | Polarity | Typical Use in SPPS | Expected Solubility of Fmoc-Asn(Mtt)-OPfp | Rationale & Expert Insights |

| N,N-Dimethylformamide | DMF | Polar Aprotic | The most common and primary solvent for Fmoc-SPPS coupling and washing steps[9]. | High | The analogous compound, Fmoc-Asn(Trt)-OPfp, is described as "clearly soluble" at a concentration of 0.5 mmol in 3 mL of DMF (~0.167 M)[8]. Given that the Mtt group generally enhances solubility over the Trt group[6], Fmoc-Asn(Mtt)-OPfp is expected to be highly soluble in high-quality, amine-free DMF at standard coupling concentrations (0.2 M to 0.5 M). |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | A common alternative to DMF, known for its excellent resin-swelling and solvating properties[9][10]. | High | NMP is an excellent solvent for most protected amino acids and peptide-resins[10]. Its solvating power is comparable, if not superior, to DMF for difficult sequences. Fmoc-Asn(Mtt)-OPfp should dissolve readily in NMP. |

| Dichloromethane | DCM | Nonpolar | Primarily used for resin swelling, loading of the first amino acid onto trityl-based resins, and in some Boc-chemistry protocols[11][12]. | Moderate to Low | While the bulky protecting groups enhance organic solubility, DCM is generally a poorer solvent for large, complex molecules like activated amino acid derivatives compared to DMF or NMP. It is not recommended as the primary solvent for the coupling step in Fmoc chemistry[10]. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Often used as a co-solvent or additive to disrupt aggregation in difficult sequences[13]. | Very High | DMSO is a powerful solvent capable of dissolving many otherwise insoluble compounds. While not typically used as the primary coupling solvent, it can be added in small percentages to a DMF or NMP solution to aid in the dissolution of Fmoc-Asn(Mtt)-OPfp if solubility issues are encountered at very high concentrations[13]. |